(R)-5-(1-Aminoethyl)pyrimidine - 179601-39-9

(R)-5-(1-Aminoethyl)pyrimidine

Catalog Number: EVT-1451744
CAS Number: 179601-39-9
Molecular Formula: C6H9N3
Molecular Weight: 123.159
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

LK00764

Compound Description: LK00764 (2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine) is a potent agonist of trace amine-associated receptor 1 (TAAR1). It exhibits notable efficacy in schizophrenia-related in vivo tests, such as MK-801-induced hyperactivity and spontaneous activity in rats, locomotor hyperactivity of dopamine transporter knockout (DAT-KO) rats, and stress-induced hyperthermia. []

Relevance: While LK00764 shares the ethan-1-amine moiety with (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, it diverges significantly with its complex 1,2,4-triazole and biphenyl substituent. This compound's relevance stems from its focus on treating psychotic disorders, highlighting a potential research avenue for (1R)-1-(Pyrimidin-5-yl)ethan-1-amine or its derivatives in similar applications. []

1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine Derivatives

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. []

Relevance: Similar to LK00764, these derivatives share the core ethan-1-amine structure with (1R)-1-(Pyrimidin-5-yl)ethan-1-amine but possess a distinct imidazo[1,2-a]pyrazine core with a trifluoromethyl and various aryloxy substituents. The exploration of these derivatives for antibacterial purposes suggests a potential area of investigation for (1R)-1-(Pyrimidin-5-yl)ethan-1-amine and its analogues. []

5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

Compound Description: This series, particularly compound 22b (1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one), exhibits potent receptor-interacting protein kinase 1 (RIPK1) inhibitory activity. []

Relevance: Although lacking the ethan-1-amine moiety directly, these compounds present a structural resemblance to (1R)-1-(Pyrimidin-5-yl)ethan-1-amine through their pyrimidine ring incorporated within a larger fused system. Notably, the presence of an amino group at a similar position on the pyrimidine core in both compound 22b and (1R)-1-(Pyrimidin-5-yl)ethan-1-amine hints at potential shared chemical properties and biological activities. []

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (37d)

Compound Description: Compound 37d demonstrates potent inhibitory activity against cyclin-dependent kinases (CDKs) 1, 2, 4, 8, and 9. This compound exhibits promising antitumor efficacy in multiple hematologic malignancy mice xenograft models with minimal toxicity. []

Relevance: Though structurally distinct from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, compound 37d shares the pyrimidine ring system. This shared feature suggests that investigating the CDK inhibitory potential of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine or its derivatives might be of interest. []

(E)-7-[4-(4-fluorophenyl)-6-isoproyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoic Acid Calcium Salt (Rosuvastatin Calcium Salt)

Compound Description: This compound, commercially known as rosuvastatin calcium salt, is a pharmaceutical drug used to treat hypercholesterolemia, hyperlipoproteinemia, and atherosclerosis. []

Relevance: Rosuvastatin calcium salt, containing a substituted pyrimidine ring, exhibits structural similarity to (1R)-1-(Pyrimidin-5-yl)ethan-1-amine. This shared core structure suggests a possible exploration of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine and its derivatives for potential applications in treating cardiovascular diseases. []

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), demonstrating inhibitory effects on PERK activation in cells and tumor growth in human tumor xenograft models. []

Relevance: GSK2606414 shares the pyrimidine core with (1R)-1-(Pyrimidin-5-yl)ethan-1-amine as part of its larger molecular structure. Although structurally different, this common feature could indicate a potential research direction for evaluating the antitumor properties of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine or its derivatives. []

4-(1-(Pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline Derivatives

Compound Description: These derivatives were synthesized and evaluated for their antibacterial activity, with some showing moderate efficacy compared to reference drugs. []

Relevance: This series of compounds, while structurally diverse with a complex fused ring system, incorporates a pyrimidine ring, a key feature also present in (1R)-1-(Pyrimidin-5-yl)ethan-1-amine. This commonality, despite the significant structural differences, highlights the potential of exploring modifications to the (1R)-1-(Pyrimidin-5-yl)ethan-1-amine scaffold for developing novel antibacterial agents. []

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

Compound Description: HNPC-A9229 exhibits excellent fungicidal activities against Puccinia sorghi and Erysiphe graminis, surpassing or demonstrating comparable efficacy to several commercial fungicides. []

Relevance: While structurally distinct, both HNPC-A9229 and (1R)-1-(Pyrimidin-5-yl)ethan-1-amine share the pyrimidine ring as a core structural motif. This shared feature, despite other structural variations, suggests exploring (1R)-1-(Pyrimidin-5-yl)ethan-1-amine or its derivatives for potential fungicidal activity. []

Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety

Compound Description: This series of compounds, particularly U7 (5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine) and U8 (5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine), exhibited broad-spectrum insecticidal and fungicidal activities. []

Relevance: These derivatives, while differing in their overall structure, share the central pyrimidin-4-amine moiety with (1R)-1-(Pyrimidin-5-yl)ethan-1-amine. The presence of a substituted amine at the 4-position of the pyrimidine ring in both sets of compounds, despite significant structural differences, indicates a potential avenue for developing novel pesticides based on modifications to the (1R)-1-(Pyrimidin-5-yl)ethan-1-amine scaffold. []

(RS)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394)

Compound Description: BAY 1000394 is a nanomolar pan-CDK inhibitor currently under investigation in phase I clinical trials for cancer treatment. [, , ]

Relevance: Though structurally distinct from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, BAY 1000394 shares a common structural element: the pyrimidine ring. This shared scaffold and BAY 1000394's function as a potent pan-CDK inhibitor suggest that exploring the CDK inhibitory potential of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine and its derivatives could be a valuable research direction. [, , ]

4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine Derivatives

Compound Description: These derivatives, particularly compound VUF16839 (14d), act as potent and selective full agonists of the histamine H3 receptor (H3R). []

Relevance: These derivatives share the pyrimidine ring system with (1R)-1-(Pyrimidin-5-yl)ethan-1-amine. While their structures differ significantly, the shared presence of an amine-substituted pyrimidine core suggests a potential avenue for investigating the H3R modulatory activity of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine or its structurally modified analogues. []

N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine Derivatives

Compound Description: This series of compounds was designed as potential Bcr-Abl inhibitors based on the bioisosterism between the 1,2,3-triazole ring and the amide group. []

Relevance: Though structurally diverse, these compounds share the pyrimidine-2-amine moiety with (1R)-1-(Pyrimidin-5-yl)ethan-1-amine. This common substructure, despite the differences in the overall molecular framework, suggests a potential starting point for designing and evaluating novel Bcr-Abl inhibitors based on modifications to the (1R)-1-(Pyrimidin-5-yl)ethan-1-amine scaffold. []

7-(1H-benzimidazol-2-yl)-5-(substituted phenyl)pyrido[2,3-d]pyrimidin-4-amine Derivatives

Compound Description: This series of compounds exhibited mild to moderate antibacterial and antioxidant activities. []

Relevance: Although structurally distinct, these derivatives and (1R)-1-(Pyrimidin-5-yl)ethan-1-amine share the pyrimidin-4-amine core structure. This commonality, despite significant variations in the overall molecular framework, suggests that exploring modifications to the (1R)-1-(Pyrimidin-5-yl)ethan-1-amine scaffold for developing novel antibacterial and/or antioxidant agents could be a promising research avenue. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

Compound Description: This group of compounds was synthesized and tested for antibacterial activity. []

Relevance: Similar to several other related compounds, these derivatives share the ethan-1-amine substructure with (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, albeit embedded within a more complex molecular framework. This shared feature, despite the substantial structural differences, suggests a potential research direction for exploring modifications to the (1R)-1-(Pyrimidin-5-yl)ethan-1-amine scaffold for developing novel antibacterial agents. []

(4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amine Derivatives

Compound Description: These derivatives act as inhibitors of IKK-β, a target for treating cancer and inflammatory diseases. []

Relevance: While structurally diverse, these derivatives and (1R)-1-(Pyrimidin-5-yl)ethan-1-amine share the pyrimidin-2-amine moiety. This common structural element, despite the differences in the overall molecular architecture, suggests a potential starting point for designing novel IKK-β inhibitors based on modifications to the (1R)-1-(Pyrimidin-5-yl)ethan-1-amine scaffold. []

6-Acetyl-2-arylhydrazone Derivatives of Thiazolo[3,2-a]pyrimidine

Compound Description: These derivatives are synthetic precursors for triazolo[4,3-a]pyrimidines, which are promising structural fragments for drug development, including anticancer drugs. []

Relevance: Although lacking the ethan-1-amine moiety, these derivatives offer a structural parallel to (1R)-1-(Pyrimidin-5-yl)ethan-1-amine through their shared pyrimidine ring, albeit incorporated into a distinct thiazolo[3,2-a]pyrimidine system. This structural similarity suggests that exploring modifications of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine for potential anticancer activity could be of interest. []

N-phenyl-N-[4-4-pyridyl-2-pyrimidin-2-yl]-amine Derivatives

Compound Description: These derivatives possess microbiocidal properties, particularly against phytopathogenic microorganisms, especially fungi. []

Relevance: While structurally distinct from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, these derivatives share a significant structural element: the pyrimidin-2-yl-amine moiety. This shared feature highlights the potential for exploring modifications to the (1R)-1-(Pyrimidin-5-yl)ethan-1-amine scaffold for developing novel fungicidal agents, particularly given the promising antifungal activity demonstrated by these N-phenyl-N-[4-4-pyridyl-2-pyrimidin-2-yl]-amine derivatives. []

Substituted methyl(2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chlorophenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl)carbamates

Compound Description: These compounds exhibit BRAF-kinase inhibitory properties and have potential applications in preventing and/or treating cancer, including malignant melanoma. []

Relevance: Though structurally distinct from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, these compounds share the pyrimidin-2-ylamino core structure. This commonality, despite significant differences in their overall structures, suggests that exploring the BRAF-kinase inhibitory potential of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine or its derivatives could be a promising avenue for developing novel anticancer agents. []

2-Alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-ones

Compound Description: This group of compounds exhibits strong inhibitory effects against crop biomasses, with one compound demonstrating 90% inhibition activity against cotton Fusarium wilt. []

Relevance: While structurally different from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, these compounds share the central pyrimidine ring. This common feature, despite significant variations in the overall structure, indicates a potential avenue for developing novel pesticides based on modifications to the (1R)-1-(Pyrimidin-5-yl)ethan-1-amine scaffold. []

(1R)-2,2,2-trifluoro-1-methyl-ethyl 5-methylsulfonyl-2-{[3-[(1R,5R)-3-azabicyclo[3.1.0]hexan-5-yl]-5-(trifluoromethyl)isoxazol-4-yl]carbamoyl}benzoate (Iclepertin, BI 425809)

Compound Description: Iclepertin is a glycine transporter 1 inhibitor. []

Relevance: While structurally distinct from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, its inclusion is based on the shared research interest in the synthesis and analysis of structurally related compounds and their metabolites. This highlights a potential area of investigation for (1R)-1-(Pyrimidin-5-yl)ethan-1-amine. []

2C-B-Fly-NBOMe (2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b′]difuran-4-yl)-N-[(2-methoxybenzyl]ethan-1-amine)

Compound Description: 2C-B-Fly-NBOMe is an N-2-methoxy-benzylated ("NBOMe") analogue of phenethylamine, known for its strong psychedelic effects at sub-milligram doses. []

N-Acylaminoacryloylhistamines and 4-Arylidenimidazol-5(4H)-ones

Compound Description: These compounds were synthesized and evaluated for their anticholinesterase and antiradical activities. They exhibited anticholinesterase activity against both acetylcholinesterase and butyrylcholinesterase, but minimal antiradical activity. []

Relevance: While structurally diverse, these compounds and (1R)-1-(Pyrimidin-5-yl)ethan-1-amine share a common structural motif: the ethan-1-amine group. This shared substructure, despite the differences in the overall molecular framework, suggests a potential area of investigation for (1R)-1-(Pyrimidin-5-yl)ethan-1-amine and its analogues in targeting cholinesterases or exploring their potential anticholinesterase activities. []

5-(1,3-benzoxazol-2-yl)-4-(pyridin-4-yl)pyrimidin-2-amine

Compound Description: This compound is identified as a casein kinase 1 delta (CK1δ) inhibitor. It has potential therapeutic applications in treating neurodegenerative disorders, specifically Alzheimer’s disease. []

Relevance: Although structurally distinct from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, this compound shares the pyrimidin-2-amine core structure. This shared feature suggests the potential for investigating (1R)-1-(Pyrimidin-5-yl)ethan-1-amine or its derivatives for possible CK1δ inhibitory activity and potential therapeutic applications in treating neurodegenerative disorders. []

(R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

Compound Description: This compound is a single enantiomer obtained by chiral separation of the racemic mixture. []

Relevance: Despite structural differences, this compound shares the pyrimidine ring system with (1R)-1-(Pyrimidin-5-yl)ethan-1-amine. This shared feature, alongside the specific focus on chirality in its development, emphasizes the potential significance of exploring stereochemical aspects in the synthesis and biological evaluation of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine. []

Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

Compound Description: This compound, the racemic precursor to (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, further highlights the relevance of chirality in this family of compounds. []

Relevance: Although structurally distinct, this compound reinforces the relevance of exploring stereochemical aspects of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine. This is particularly important considering the potential for different enantiomers or diastereomers of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine to exhibit varied biological activities or pharmacological properties. []

(R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

Compound Description: This single enantiomer, derived from the racemic N-methylated compound, further emphasizes the importance of chirality. []

Relevance: Similar to the previous two compounds, the specific emphasis on the (R)-enantiomer in this case further underscores the potential significance of exploring and understanding the stereochemical aspects of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine and its derivatives. It suggests that different stereoisomers of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine might interact differently with biological targets, leading to varied pharmacological profiles. []

5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Compound Description: This compound is a result of a selective substitution reaction on the pyrimidine ring. []

Relevance: This compound, despite its structural differences from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, features a pyrimidine ring, emphasizing the versatility of this scaffold for diverse chemical modifications and potential applications. This highlights the potential for exploring a wide range of structural modifications on the (1R)-1-(Pyrimidin-5-yl)ethan-1-amine core for developing compounds with desirable biological activities. []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound displays dual inhibitory activity against anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR) and is intended for cancer treatment, particularly non-small cell lung cancer (NSCLC). []

Relevance: Although structurally distinct from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, this compound shares the pyrimidin-2-yl-amino moiety. This shared substructure, despite the significant difference in the overall molecular framework, suggests a potential starting point for exploring novel ALK and/or EGFR inhibitors based on modifications to the (1R)-1-(Pyrimidin-5-yl)ethan-1-amine scaffold. []

5-(4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine (Compound 1)

Compound Description: This compound is a key intermediate in synthesizing thiopyrano[4,3-d]pyrimidine derivatives, which are small molecule inhibitors with potential anticancer activity. []

Relevance: While structurally distinct from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, this compound emphasizes the use of pyrimidine-containing structures as intermediates in medicinal chemistry. It suggests that (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, with its pyrimidine core, could be a valuable building block for creating diverse libraries of compounds for drug discovery, potentially including anticancer agents. []

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (Compound 3)

Compound Description: This compound is a novel hybrid molecule with promising biological activity. []

Relevance: Although structurally distinct from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, this compound's pyrimidine ring highlights the importance of this heterocycle in medicinal chemistry and as a scaffold for developing biologically active molecules. It suggests that (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, with its pyrimidine core, could be a valuable starting point for exploring novel biologically active compounds. []

Properties

CAS Number

179601-39-9

Product Name

(R)-5-(1-Aminoethyl)pyrimidine

IUPAC Name

(1R)-1-pyrimidin-5-ylethanamine

Molecular Formula

C6H9N3

Molecular Weight

123.159

InChI

InChI=1S/C6H9N3/c1-5(7)6-2-8-4-9-3-6/h2-5H,7H2,1H3/t5-/m1/s1

InChI Key

GWCPZMRPJBYIFM-RXMQYKEDSA-N

SMILES

CC(C1=CN=CN=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.